

Solubility and stability of 1-Methyl-1H-1,2,3-triazol-4-amine

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Compound of Interest

Compound Name: 1-Methyl-1H-1,2,3-triazol-4-amine

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An In-depth Technical Guide to the Solubility and Stability of **1-Methyl-1H-1,2,3-triazol-4-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic amine containing a triazole ring, a scaffold of significant interest in medicinal chemistry and materials science. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its application in drug discovery and development. This technical guide provides a framework for evaluating these critical parameters. While specific experimental data for **1-Methyl-1H-1,2,3-triazol-4-amine** is not publicly available in the cited literature, this document details the standard methodologies and experimental protocols required to generate this essential data. It outlines procedures for determining thermodynamic solubility and for assessing stability under forced degradation conditions, in accordance with regulatory guidelines.

Chemical Properties

A foundational understanding of the basic chemical properties of a compound is essential before embarking on solubility and stability studies.

Property	Value	Source
Molecular Formula	C ₃ H ₆ N ₄	PubChem[1]
Molecular Weight	98.11 g/mol	PubChem[1]
CAS Number	67545-00-0	PubChem[1]
Canonical SMILES	CN1C=C(N=N1)N	PubChem[1]

Aqueous and Solvent Solubility

Solubility is a critical determinant of a compound's behavior in both biological and formulation contexts. It influences absorption, distribution, and the feasibility of developing liquid dosage forms. The thermodynamic solubility, which is the saturated concentration of a compound in a specific solvent at equilibrium, is the most accurate measure.

Solubility Data

Quantitative solubility data for **1-Methyl-1H-1,2,3-triazol-4-amine** is not readily available in public databases. The following table is presented as a template for researchers to populate upon experimental determination. Key solvents relevant to drug development, such as water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO), are included.[2]

Solvent	Temperature (°C)	pH (for aqueous)	Solubility (mg/mL)	Method
Water	25	7.0	TBD	Shake-Flask
PBS	25	7.4	TBD	Shake-Flask
DMSO	25	N/A	TBD	Shake-Flask
Ethanol	25	N/A	TBD	Shake-Flask

(TBD: To Be Determined)

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for accurately determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[3]

Objective: To determine the maximum concentration of **1-Methyl-1H-1,2,3-triazol-4-amine** that can dissolve in a given solvent at a controlled temperature.

Materials:

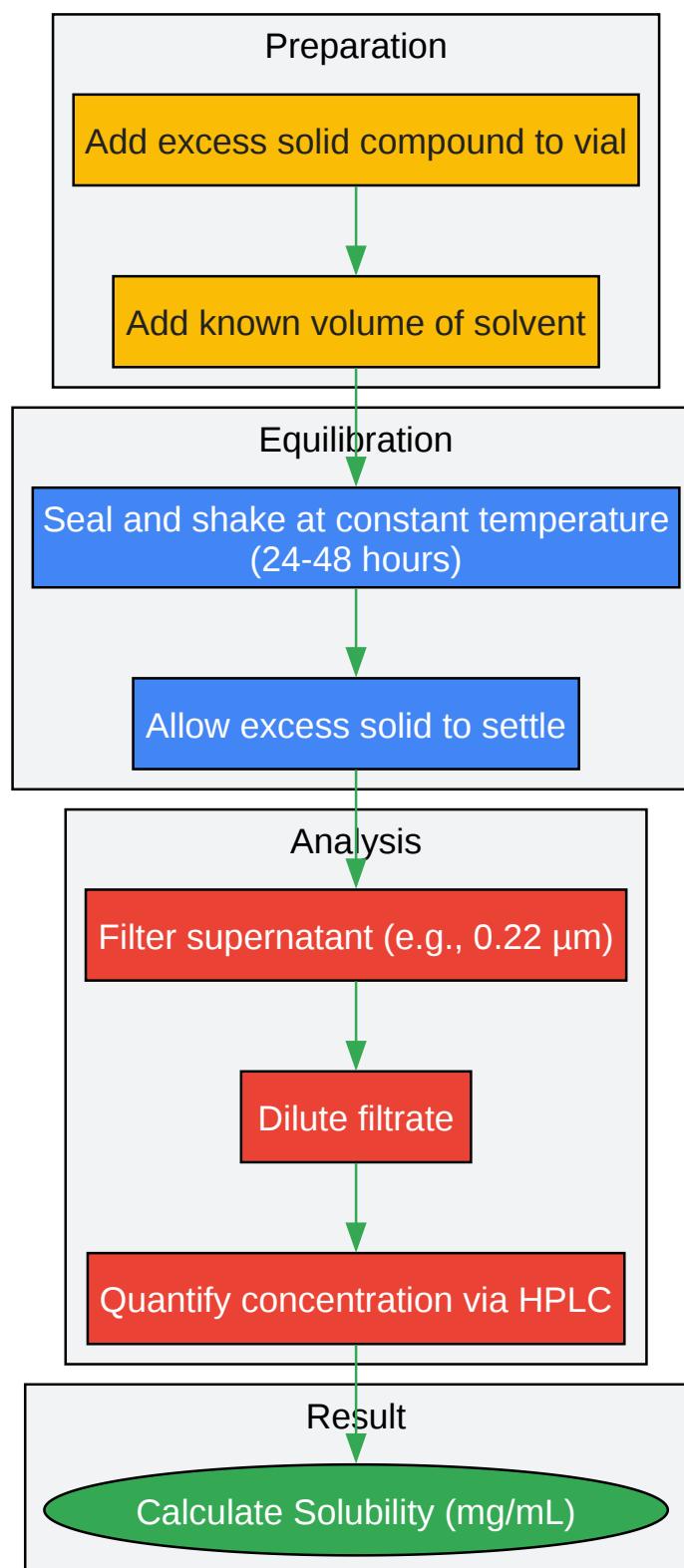
- **1-Methyl-1H-1,2,3-triazol-4-amine** (solid)
- Selected solvents (e.g., Water, PBS, DMSO)
- Glass vials with screw caps
- Orbital shaker with temperature control
- Syringe filters (e.g., 0.22 µm PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD/UV) or another quantitative analytical method.[2][4]

Procedure:

- Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]
- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]
- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

- Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove all undissolved solids.
- Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate technique.
- Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

Experimental Workflow for Solubility Determination



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Caption: Workflow for the Shake-Flask Solubility Method.

Chemical Stability

Assessing the intrinsic stability of a compound is a cornerstone of drug development, providing insights into its degradation pathways and potential shelf-life.[\[5\]](#) Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of analytical methods.[\[6\]](#)[\[7\]](#)

Stability Data (Forced Degradation)

The results of forced degradation studies are typically presented by detailing the conditions and the extent of degradation observed. The goal is to achieve a target degradation of 5-20%.[\[5\]](#)[\[8\]](#) This table serves as a template for recording such data.

Stress Condition	Reagent/Parameters	Time	Temperature (°C)	% Degradation	Degradants Formed
Acid Hydrolysis	0.1 M HCl	7 days	60	TBD	TBD
Base Hydrolysis	0.1 M NaOH	7 days	60	TBD	TBD
Oxidation	3% H ₂ O ₂	24 hours	RT	TBD	TBD
Thermal	Dry Heat	7 days	80	TBD	TBD
Photolytic	ICH Q1B Option 2	N/A	RT	TBD	TBD

(RT: Room Temperature; TBD: To Be Determined)

Experimental Protocol: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[\[8\]](#)

Objective: To investigate the intrinsic stability of **1-Methyl-1H-1,2,3-triazol-4-amine** under various stress conditions.

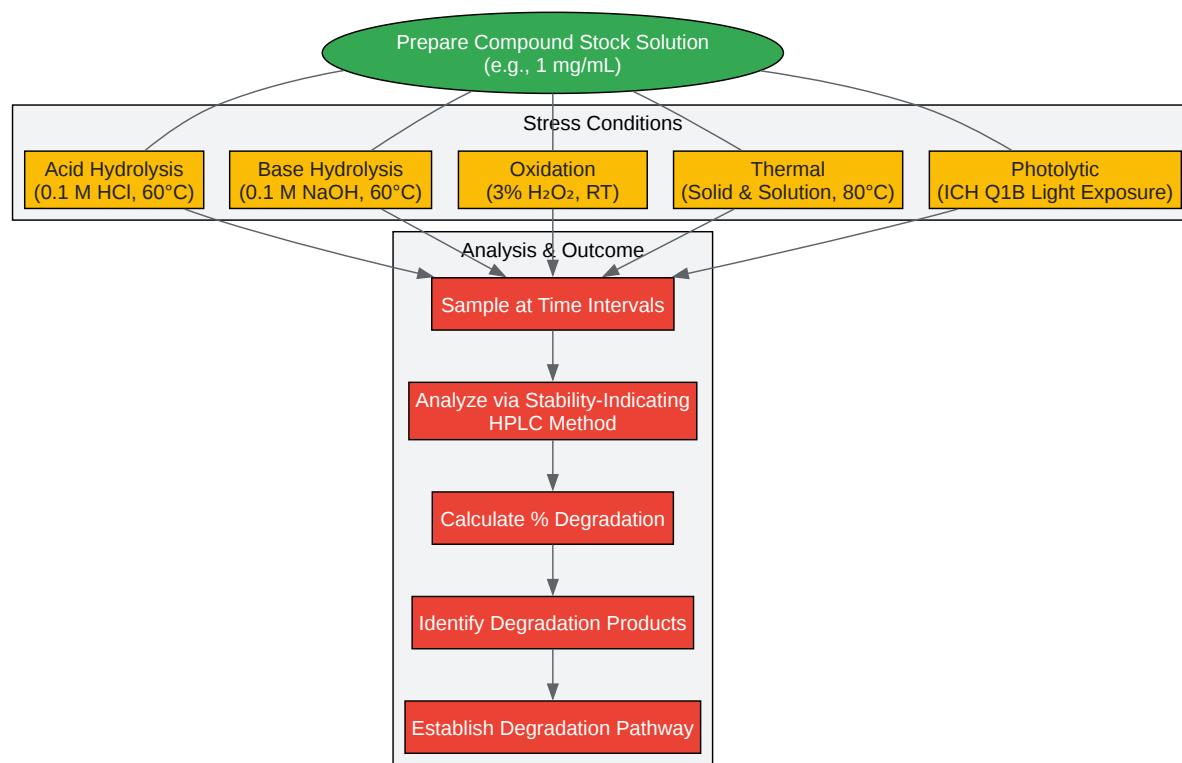
Materials:

- **1-Methyl-1H-1,2,3-triazol-4-amine** solution (e.g., 1 mg/mL in a suitable solvent).[9]
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
- Temperature-controlled ovens/baths.
- Calibrated photostability chamber.
- Validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.[6]

Procedure:

- **Solution Preparation:** Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).
- **Acid Hydrolysis:** Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M).[9] Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24, 48 hours). Neutralize samples before analysis.
- **Base Hydrolysis:** Repeat the procedure from step 2 using NaOH instead of HCl.[9]
- **Oxidative Degradation:** Mix the stock solution with a solution of H₂O₂ (e.g., 3%).[8] Store at room temperature and sample at various time points. This reaction is often rapid.
- **Thermal Degradation:** Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[6] Sample at various time points.
- **Photolytic Degradation:** Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.
- **Analysis:** Analyze all stressed samples and controls using the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify and quantify any major degradation products.

Experimental Workflow for Forced Degradation Study



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Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

The solubility and stability of **1-Methyl-1H-1,2,3-triazol-4-amine** are paramount properties that dictate its potential for development as a therapeutic agent or its use in other chemical applications. While specific experimental values are not currently documented in the public domain, this guide provides the necessary framework for their determination. By employing standardized protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the robust data required for informed decision-making in discovery and development pipelines. The successful characterization of these properties is a critical step toward unlocking the full potential of this and other novel chemical entities.

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